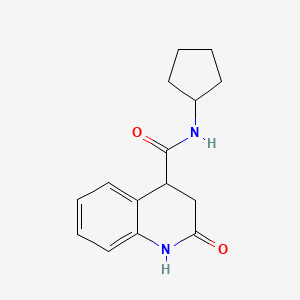
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPQ belongs to the class of quinolone derivatives, which are known to possess a wide range of biological activities.
作用機序
The mechanism of action of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of COX-2 by binding to its active site. This results in a decrease in the production of prostaglandins, which are involved in the inflammatory response. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to activate the caspase pathway, which is involved in the induction of apoptosis in cancer cells. Furthermore, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of HCV by blocking the entry of the virus into host cells.
Biochemical and Physiological Effects:
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to decrease the production of prostaglandins, which are involved in the inflammatory response. This results in a decrease in inflammation and pain. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of HCV, which can lead to the development of new anti-viral therapies.
実験室実験の利点と制限
One advantage of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its versatility in its potential therapeutic applications. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new therapies. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to be relatively stable under various conditions, which makes it suitable for use in lab experiments.
One limitation of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its relatively low yield during synthesis. This can make it difficult to obtain large quantities of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide for use in lab experiments. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One potential direction is the development of new anti-inflammatory therapies based on the inhibition of COX-2 by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. Another potential direction is the development of new anti-cancer therapies based on the induction of apoptosis by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. Additionally, the development of new anti-viral therapies based on the inhibition of HCV replication by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is another potential direction. Furthermore, the optimization of the synthesis method for N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide to increase yield and solubility is another potential direction for future research.
合成法
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized using a variety of methods, including the condensation of cyclopentanone with 2-aminobenzophenone followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-aminobenzophenone with cyclopentanone in the presence of acetic acid and acetic anhydride. The yield of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide using these methods ranges from 40% to 60%.
科学的研究の応用
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of hepatitis C virus (HCV) in vitro.
特性
IUPAC Name |
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-9-12(11-7-3-4-8-13(11)17-14)15(19)16-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTBXDUEWQOYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide](/img/structure/B7491983.png)
![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)
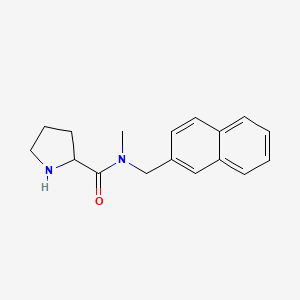

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
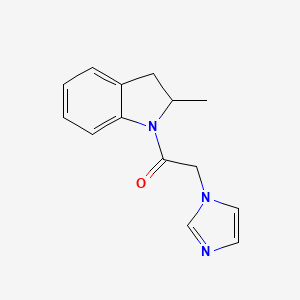
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
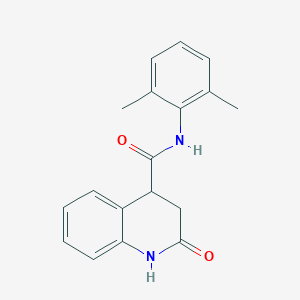
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
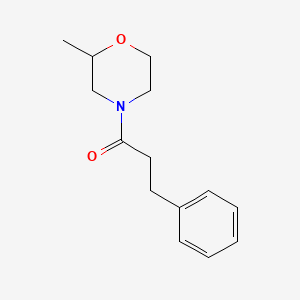
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)